4-Fluorobenzo[d]thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzo[d]thiazole-2(3H)-thione is a chemical compound with the molecular formula C7H4FNS2 and a molecular weight of 185.24 g/mol This compound is part of the thiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione typically involves the reaction of 2-amino-5-fluorobenzothiazole with sulfur-containing reagents under specific conditions. One common method includes the use of acyl chloride and triethylamine as a binding agent, with dioxane as the solvent. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Fluorobenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorobenzo[d]thiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. It can inhibit the activity of enzymes involved in cell proliferation and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4-Fluorobenzo[d]thiazole-2(3H)-thione can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Amino-6-chlorobenzothiazole: Studied for its potential anticancer properties.
2-Amino-5-fluorobenzothiazole: Used as a precursor in the synthesis of various fluorinated thiazole derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
4-fluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYHBWAAXQWTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598640 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154327-24-9 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.